molecular formula C13H10N2O B1331256 3-Benzooxazol-2-yl-phenylamine CAS No. 41373-36-8

3-Benzooxazol-2-yl-phenylamine

Cat. No. B1331256
Key on ui cas rn: 41373-36-8
M. Wt: 210.23 g/mol
InChI Key: WHVJDKRJPAKQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138425B2

Procedure details

3-Aminobenzoic acid (500 mg, 3.65 mmol) and 2-aminophenol (398 mg, 3.65 mmol) were mixed with polyphosphoric acid (5 ml). The reaction was heated to 200° C. for 4 h. The reaction mixture was slowly poured into ice water (100 ml) and the resulting mixture basified with solid sodium hydroxide. At pH5–6 the precipitate was filtered, washed with water and dried to give the subtitle compound, 625 mg (82%). 1H NMR (CDCl3) δ 7.78(m, 1H), 7.65(d, J=7.5 Hz, 1H) 7.59(m, 2H), 7.36(m, 3H), 6.86(dd, J=2.2, 7.9 Hz, 1H). MS 211 m/z (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
398 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=O.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1O.[OH-].[Na+]>>[NH2:1][C:2]1[CH:3]=[C:4]([C:5]2[O:7][C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[N:11]=2)[CH:8]=[CH:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1
Name
Quantity
398 mg
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
polyphosphoric acid
Quantity
5 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ice water
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
At pH5–6 the precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C=1OC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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